Isocaespitol

Description

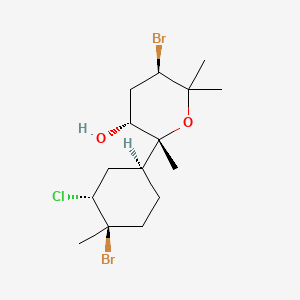

Structure

2D Structure

3D Structure

Properties

CAS No. |

53915-39-2 |

|---|---|

Molecular Formula |

C15H25Br2ClO2 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(2R,3R,5R)-5-bromo-2-[(1S,3R,4R)-4-bromo-3-chloro-4-methylcyclohexyl]-2,6,6-trimethyloxan-3-ol |

InChI |

InChI=1S/C15H25Br2ClO2/c1-13(2)10(16)8-12(19)15(4,20-13)9-5-6-14(3,17)11(18)7-9/h9-12,19H,5-8H2,1-4H3/t9-,10+,11+,12+,14+,15+/m0/s1 |

InChI Key |

OVZBIWJSECOXAT-RWBGOSSDSA-N |

SMILES |

CC1(C(CC(C(O1)(C)C2CCC(C(C2)Cl)(C)Br)O)Br)C |

Isomeric SMILES |

C[C@]1(CC[C@@H](C[C@H]1Cl)[C@@]2([C@@H](C[C@H](C(O2)(C)C)Br)O)C)Br |

Canonical SMILES |

CC1(C(CC(C(O1)(C)C2CCC(C(C2)Cl)(C)Br)O)Br)C |

Origin of Product |

United States |

Occurrence and Distribution of Isocaespitol in Marine Organisms

Algal Sources: Laurencia Species and Related Genera

The primary producers of Isocaespitol are red algae belonging to the genus Laurencia. researchgate.net This genus is renowned for its remarkable chemical diversity, producing a vast array of halogenated secondary metabolites, including sesquiterpenes, diterpenes, and acetogenins. researchgate.net this compound was first isolated from Laurencia caespitosa. csic.esscispace.comnih.gov The structure of this novel polyhalogenated bisabolene-type sesquiterpene was elucidated through chemical and spectral analysis and later confirmed by synthesis. csic.es

Geographic Distribution of Source Organisms

The genus Laurencia has a global distribution, inhabiting temperate to tropical shores in intertidal and subtidal zones. researchgate.netjjis.or.kr Species of Laurencia are found in diverse marine environments, from the Canary Islands to the coasts of North Borneo. mdpi.commdpi.com The specific distribution of this compound-producing species like Laurencia caespitosa contributes to the geographical patterns of this compound's presence in the marine food web. The Asia-Pacific region, in particular, is a hotspot for Laurencia diversity. jjis.or.kr

Strain-Specific Chemical Variation in this compound Production

The production of secondary metabolites, including this compound, within the genus Laurencia can exhibit significant variation. This chemical diversity is not only observed between different species but also among different populations or strains of the same species. dntb.gov.ua Factors such as geographic location, environmental conditions, and genetic differences can influence the chemical profile of the algae. dntb.gov.ua This strain-specific variation in the production of this compound and other halogenated compounds has been a subject of chemotaxonomic studies, which use chemical markers to help classify and differentiate these morphologically complex algae. jjis.or.krdntb.gov.ua

Invertebrate Accumulation: The Case of Aplysia Sea Hares

Sea hares, particularly those of the genus Aplysia, are marine gastropod mollusks known to graze on red algae. mdpi.comoursc.com.au This feeding behavior leads to the accumulation of algal secondary metabolites in the sea hares' tissues. mdpi.com

Dietary Transfer and Bioaccumulation Mechanisms

Aplysia dactylomela, a species of sea hare, is known to feed on Laurencia algae. nih.govmdpi.com Through this dietary intake, this compound and other related halogenated compounds are transferred from the algae to the sea hare. mdpi.com The sea hare doesn't just passively accumulate these compounds; it can also sequester and sometimes modify them. mdpi.com The concentration of these metabolites in the sea hare is often lower than in the algae it consumes and can decrease between feedings. nih.gov The process of bioaccumulation involves the absorption of the chemical from the diet and its distribution to various tissues. nih.govnih.gov

Ecological Implications of Metabolite Transfer

The transfer of this compound and other halogenated compounds from Laurencia to Aplysia has significant ecological consequences. Sea hares, being soft-bodied and relatively slow-moving, are vulnerable to predators. mdpi.com The accumulated algal metabolites serve as a chemical defense mechanism, rendering the sea hare unpalatable to many predators. mdpi.comekb.eg When disturbed, some sea hares can release a purple ink derived from pigments in the red algae, which acts as a smoke-like screen to deter attackers. mdpi.comoursc.com.au This chemical defense strategy is a classic example of how compounds produced by one organism can be utilized by another for survival, highlighting the intricate chemical ecology of marine environments. nih.govresearchgate.netmdpi.comfao.orgun-redd.org

Advanced Methodologies for Isocaespitol Isolation and Purification

Extraction Techniques from Biological Matrices

Extraction is the initial step to isolate isocaespitol from the biological material where it is found. For marine algae like Laurencia caespitosa, the air-dried material can be extracted using organic solvents. For instance, a study on Laurencia caespitosa involved extracting the air-dried alga with acetone (B3395972) and diethyl ether cdnsciencepub.com. The solvents are then evaporated in vacuo to obtain a crude extract cdnsciencepub.com.

Another biological source, the sea hare Aplysia dactylomela, has also yielded this compound. Isopropyl extract of the sea hare digestive gland has been used to isolate related halogenated bisabolenes mdpi.com. The choice of solvent and extraction method can influence the yield and composition of the crude extract, impacting subsequent purification steps researchgate.net.

Chromatographic Separation Strategies

Chromatographic methods are essential for separating this compound from other compounds present in the crude extract based on differences in their physical and chemical properties.

Column chromatography is a widely used technique for the initial separation of crude extracts. In the isolation of compounds related to this compound from Laurencia caespitosa, crude extracts obtained after solvent evaporation were chromatographed on a silica (B1680970) gel column cdnsciencepub.com. Elution was performed using mixtures of solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297) cdnsciencepub.com. Fractions are collected based on the differential elution of compounds cdnsciencepub.com. Silica gel 60 G has been reported as a stationary phase for column chromatography in the context of isolating halogenated sesquiterpenes from Laurencia caespitosa cdnsciencepub.com.

Gel filtration chromatography, using materials like Sephadex LH-20, can also be employed as a separation step, often preceding or following silica gel chromatography cdnsciencepub.com. This technique separates compounds based on their size.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and separation, often as a final step to obtain pure compounds. Semipreparative HPLC on a silica gel p-Porasil column has been utilized in the purification of halogenated sesquiterpenes from Laurencia caespitosa cdnsciencepub.com. The elution solvent system can be optimized; for example, a mixture of n-hexane and ethyl acetate (70:30) was used to afford pure compounds cdnsciencepub.com. HPLC is effective in separating closely related compounds, including isomers or derivatives that may co-elute in column chromatography cdnsciencepub.comull.es.

HPLC is also employed in the purification of derivatized forms of this compound. For instance, in studies involving the derivatization of this compound for absolute configuration determination, subsequent purification of the derivatives was achieved by HPLC ull.es.

Column Chromatography

Advanced Purification and Enrichment Protocols

Beyond standard column and HPLC techniques, other methods can be integrated for advanced purification and enrichment of natural products like this compound. While the provided search results primarily detail conventional chromatographic approaches for this compound itself, the broader field of natural product isolation and advanced purification techniques offers potential strategies.

Techniques such as preparative Thin-Layer Chromatography (PLC) on silica gel have also been mentioned in the context of purifying extracts containing related compounds cdnsciencepub.com.

For complex mixtures or for achieving very high purity, techniques like countercurrent chromatography or specialized solid-phase extraction methods might be considered, although specific applications to this compound were not detailed in the provided results. Advanced purification processes in other fields, such as water purification, utilize techniques like membrane filtration (including reverse osmosis), ultraviolet (UV) disinfection, and advanced oxidation processes (AOP), which are typically applied to different types of matrices and compounds ca.govcvwd.netazdeq.govaquaultraviolet.comwychwood-water.com. While these specific methods are not directly applied to the isolation of this compound from biological sources in the provided context, the principle of employing multiple, often orthogonal, purification steps is a cornerstone of advanced purification protocols in natural product chemistry.

Structural Elucidation and Stereochemical Determination of Isocaespitol

Spectroscopic Analysis in Structural Assignment

Spectroscopic methods are indispensable tools in the structural assignment of natural products like isocaespitol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy provide complementary data that, when combined, allow for the complete structural characterization. researchgate.netmuchong.comull.esresearchgate.netneu.edu.trnih.goviupac.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and the arrangement of atoms in a molecule. Both one-dimensional and two-dimensional NMR experiments are crucial for the structural elucidation of this compound. researchgate.netull.esresearchgate.netiupac.orgprinceton.edunp-mrd.org

1H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environments, and their coupling interactions with neighboring protons. The chemical shifts (δ) and splitting patterns of signals in the 1H NMR spectrum are indicative of the functional groups and the connectivity of hydrogen atoms. researchgate.netnp-mrd.org

13C NMR spectroscopy, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps to identify the number and types of carbon atoms (methyl, methylene, methine, or quaternary) and provides insights into the carbon skeleton of the molecule. The chemical shifts in the 13C NMR spectrum are particularly sensitive to the electronic environment of the carbon atoms. researchgate.netnp-mrd.org Analysis of 1H and 13C NMR spectra of this compound provides the foundational data for constructing the planar structure.

Two-dimensional (2D) NMR experiments provide crucial connectivity information that is essential for piecing together the structural fragments identified from 1D NMR data. ull.esresearchgate.netucsb.edu

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other through one or more bonds, typically two or three bonds. ucsb.edusdsu.edu COSY data helps in establishing proton-proton connectivity networks within the molecule.

HSQC (Heteronuclear Single Quantum Correlation): HSQC spectroscopy shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). ucsb.edusdsu.edu This experiment is vital for assigning proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two, three, or even four bonds. ucsb.edusdsu.edu These long-range correlations are particularly useful for connecting different parts of the molecule, identifying quaternary carbons, and confirming the positions of functional groups.

NOESY/ROESY (Nuclear Overhauser Effect SpectroscopY / Rotating-frame Overhauser Effect SpectroscopY): These experiments provide information about the spatial proximity of protons, regardless of whether they are coupled through bonds. ucsb.edu NOESY (for molecules that tumble slowly) or ROESY (for molecules with intermediate tumbling rates) correlations are essential for determining the relative stereochemistry and conformation of the molecule. ucsb.eduacdlabs.com

By analyzing the cross-peaks in these 2D NMR spectra, researchers can build a comprehensive map of the connectivity and spatial relationships between atoms in this compound, leading to the determination of its planar structure and relative stereochemistry.

1H and 13C NMR Techniques for Carbon Skeleton and Proton Environment Analysis

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the accurate mass of the molecular ion, allowing for the calculation of the molecular formula. iupac.orgsisweb.comclariant.comnih.gov The fragmentation pattern observed in the MS spectrum can also provide structural information by indicating the presence of certain functional groups or substructures. Analysis of the mass spectrum of this compound confirms its molecular weight and elemental composition, which is crucial for validating the structure proposed based on NMR data. iupac.org

Chiroptical Spectroscopy for Absolute Configuration Assignment

While NMR and MS are effective for determining the planar structure and relative stereochemistry, chiroptical spectroscopy is often employed to establish the absolute configuration of chiral molecules like this compound. ull.esresearchgate.netprinceton.edu

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. Electronic Circular Dichroism (ECD) refers to CD in the ultraviolet-visible region, which corresponds to electronic transitions. researchgate.netull.esresearchgate.netprinceton.eduamazon.com.beencyclopedia.pub The ECD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation. encyclopedia.pub By comparing the experimental ECD spectrum of this compound with theoretically calculated ECD spectra for possible stereoisomers (often using Time-Dependent Density Functional Theory, TD-DFT), researchers can assign the absolute configuration. researchgate.netnih.gov The exciton (B1674681) chirality method, which analyzes the Cotton effects arising from interactions between chromophores, has been applied to determine the absolute configuration of this compound and related compounds. researchgate.net

The combination of these spectroscopic techniques provides a powerful approach for the complete structural and stereochemical characterization of complex natural products like this compound.

Here is a representation of typical spectroscopic data that would be used in the structural elucidation of a compound like this compound. Note that specific, comprehensive data for this compound across all these techniques was not fully available in the search results, so this table represents the types of data utilized in such studies.

| Spectroscopic Technique | Type of Data Provided | Key Information for this compound |

| 1D NMR | ||

| 1H NMR | Chemical shifts (δ), multiplicity, integration, coupling constants (J) | Number of protons, their chemical environments (e.g., near electronegative atoms, double bonds), connectivity via coupling. researchgate.netnp-mrd.org |

| 13C NMR | Chemical shifts (δ), carbon type (CH3, CH2, CH, Cq) | Number of carbons, their hybridization and electronic environment, identification of functional groups. researchgate.netnp-mrd.org |

| 2D NMR | ||

| COSY | Cross-peaks between coupled protons | Proton-proton connectivity through bonds, establishing spin systems. ull.esresearchgate.netucsb.edusdsu.edu |

| HSQC | Cross-peaks between directly bonded 1H and 13C | Direct carbon-proton assignments. ull.esresearchgate.netucsb.edusdsu.edu |

| HMBC | Cross-peaks between 1H and 13C separated by 2-4 bonds | Long-range connectivity, connecting structural fragments, identifying quaternary carbons. ull.esresearchgate.netucsb.edusdsu.edu |

| NOESY/ROESY | Cross-peaks between spatially close protons | Relative stereochemistry, conformation. ull.esresearchgate.netucsb.eduacdlabs.com |

| Mass Spectrometry | ||

| HRMS (ESI or EI) | Molecular ion peak (M+), fragment ions | Molecular weight, elemental composition/molecular formula, fragmentation pattern for structural insights. iupac.orgsisweb.comclariant.comnih.gov |

| Chiroptical Spectroscopy | ||

| ECD | Differential absorption of polarized light vs. wavelength | Absolute configuration, conformation (in conjunction with calculations). researchgate.netull.esresearchgate.netprinceton.eduamazon.com.beencyclopedia.pub |

Detailed Research Findings (Illustrative based on typical studies of similar compounds):

Research on this compound and related sesquiterpenes from Laurencia species has frequently utilized the spectroscopic methods outlined above. For instance, studies on similar halogenated sesquiterpenes have reported detailed 1H and 13C NMR assignments, including chemical shifts and coupling constants, which allowed for the determination of the cyclic snyderane skeleton characteristic of many Laurencia metabolites. researchgate.netcdnsciencepub.com Analysis of COSY correlations confirms the connectivity of adjacent protons, while HSQC data establishes the direct carbon-proton assignments. HMBC correlations are critical for connecting different ring systems and locating substituents like hydroxyl groups and halogens. researchgate.netuoa.grusp.br NOESY or ROESY data provides spatial constraints that are used to build a 3D model and determine the relative orientation of substituents on rings and chiral centers. ull.esresearchgate.netacdlabs.com High-resolution mass spectrometry confirms the elemental composition, often revealing the presence of bromine and chlorine atoms through characteristic isotopic patterns. iupac.orguoa.gr Finally, comparison of experimental ECD spectra with computationally predicted spectra for different stereoisomers allows for the unambiguous assignment of the absolute configuration of the chiral centers in this compound. researchgate.netull.esresearchgate.netcdnsciencepub.com

Exciton Chirality Method and Allylic Benzoate (B1203000) Approach

The exciton chirality method is a powerful chiroptical technique employed for determining the absolute configuration of chiral molecules. researchgate.netull.es This method relies on the interaction between the electronic transition moments of two or more chromophores within a molecule, which gives rise to a characteristic split circular dichroism (CD) spectrum. ull.es The sign of the observed Cotton effects in the CD spectrum is related to the chirality (sense of twist) between the interacting chromophores. ull.es

In the case of this compound and caespitol (B1253201), the circular dichroism allylic benzoate approach was applied. researchgate.netresearchgate.netresearchgate.net This approach involves the derivatization of an allylic alcohol with a benzoate chromophore. The interaction between the benzoate chromophore and the allylic double bond generates a Cotton effect in the CD spectrum, the sign of which is indicative of the absolute configuration of the allylic alcohol. ull.es This method was found to circumvent problems associated with the Bijvoet X-ray diffraction method in previous studies of these sesquiterpenes. researchgate.netresearchgate.netresearchgate.net

Studies involving the chemical derivatization of caespitol and this compound have further supported stereochemical assignments. For instance, p-bromobenzoylated derivatives of these sesquiterpenes showed characteristic negative and positive Cotton effects in their ECD spectra, consistent with assigned absolute configurations. ull.es

X-ray Crystallography for Crystalline Derivatives and Related Compounds

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.orglibretexts.org While direct X-ray crystallographic analysis of this compound itself is not explicitly detailed in the provided search results, the technique has been successfully applied to determine the structures of related compounds and crystalline derivatives, which can provide valuable information for confirming structural and stereochemical assignments. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov

Chemical Derivatization for Enhanced Spectroscopic Analysis

Chemical derivatization involves chemically altering a molecule to enhance its properties for analytical purposes, such as improving detectability or facilitating structural analysis by spectroscopic methods. slideshare.netlibretexts.orgbioline.org.br For compounds like this compound, which may lack strong chromophores or require specific functional groups for certain analyses, derivatization plays a crucial role.

Strategic Derivatization for ECD Chromophore Introduction

Electronic Circular Dichroism (ECD) spectroscopy requires the presence of a chromophore to exhibit a measurable signal. ull.es Many natural products, including some sesquiterpenes, may not possess intrinsic chromophores that are suitable for ECD analysis or that provide sufficient information for stereochemical determination. In such cases, strategic chemical derivatization is employed to introduce a suitable chromophore into the molecule. ull.eslibretexts.org

For ECD analysis, chromophores with high symmetry and molar extinction coefficients are preferred. ull.es Examples of suitable chromophores for the exciton chirality method include p-substituted benzoates, which have a strong intramolecular charge transfer transition. ull.es By reacting a hydroxyl group in this compound with a chromophore-bearing reagent, such as 4-bromobenzoyl chloride, a derivative with enhanced ECD activity can be obtained. cdnsciencepub.comull.es The resulting CD spectrum of the derivatized product can then be used to deduce stereochemical information about the original molecule. ull.es

Derivatization for Stereochemical Confirmation

Beyond introducing chromophores for ECD, chemical derivatization can also be used in conjunction with other spectroscopic techniques, such as Nuclear Overhauser Effect (nOe) experiments, to confirm stereochemical assignments. ull.es Derivatization can alter the conformation of a molecule or introduce specific functionalities that facilitate the observation of nOe correlations, which provide information about the spatial proximity of protons. ull.es

Chemical Synthesis and Analog Generation of Isocaespitol

Total Synthesis Approaches to Isocaespitol and Desoxy-Isocaespitol

The total synthesis of natural products like this compound often involves intricate strategies to construct the carbon skeleton and introduce functional groups with precise control over stereochemistry. kinokuniya.co.jpe-bookshelf.describd.com

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial step in planning the synthesis of complex molecules, involving mentally dissecting the target molecule into simpler, readily available starting materials through a series of hypothetical "disconnections." 13.235.221youtube.com For this compound and desoxy-isocaespitol, the retrosynthetic analysis would focus on identifying key bonds that can be formed efficiently in the forward synthesis. Given their bisabolene (B7822174) structure, disconnections that allow for the convergent synthesis of the cyclic and acyclic portions of the molecule are often considered. csic.escsic.es The presence of multiple halogen atoms and oxygen functionalities also necessitates strategies for their selective introduction and manipulation. csic.escsic.es

Stereoselective Synthesis Strategies

Achieving the correct stereochemistry at each chiral center is paramount in the synthesis of stereoisomerically complex natural products like this compound, which possesses six stereocenters. epdf.pub Stereoselective synthesis strategies aim to favor the formation of one specific stereoisomer over others. epdf.pubmdpi.comrsc.orgamazon.com While a non-stereoselective synthesis of this compound was reported, the development of stereoselective routes is essential for obtaining the pure, naturally occurring enantiomer. epdf.pub Techniques such as asymmetric catalysis, chiral auxiliaries, and stereoselective transformations (e.g., stereoselective additions, cyclizations, and rearrangements) are typically employed to control the configuration of newly formed stereocenters. mdpi.comrsc.orgamazon.com For instance, stereospecific syntheses of related bisabolene structures have been achieved using methods involving carbometallation of acetylenes and subsequent cyclization. scribd.comamazon.com

Challenges and Innovations in Synthetic Methodology

The synthesis of polyhalogenated sesquiterpenes like this compound presents several challenges. These include the controlled introduction of multiple halogen atoms at specific positions and the construction of the bisabolene skeleton with the correct relative and absolute stereochemistry. epdf.pub The potential for side reactions and rearrangements under halogenation conditions also needs to be addressed. csic.escsic.es Innovations in synthetic methodology, such as the development of new reagents and reaction conditions for selective halogenation, stereoselective bond formations, and efficient coupling strategies, are crucial for overcoming these challenges and achieving the total synthesis of such complex marine natural products. scribd.comrsc.orgamazon.com

Semisynthesis of this compound Analogs and Derivatives

Semisynthesis involves the chemical modification of a naturally occurring precursor molecule to obtain target compounds or analogs. This approach can be advantageous when the natural product is available in reasonable quantities.

Chemical Modifications of Natural Precursors

Semisynthesis of this compound analogs would involve chemically modifying this compound or closely related natural products isolated from sources like Laurencia caespitosa. csic.escsic.es These modifications could include alterations to the halogenation pattern, functional group interconversions (e.g., oxidation, reduction, esterification, etherification), or modifications to the carbon skeleton. For example, studies on related halogenated lipids have explored chemical transformations. escholarship.org

Derivatization for Structure-Activity Relationship Studies

Derivatization of this compound and its analogs is a common strategy in drug discovery and chemical biology to explore the relationship between chemical structure and biological activity (SAR). mdpi.comnih.govslideshare.netmuchong.comresearchgate.net By systematically modifying different parts of the molecule and evaluating the biological effects of the resulting derivatives, researchers can gain insights into the structural features essential for activity. mdpi.comnih.govresearchgate.net This can involve introducing different substituents, altering the stereochemistry, or creating simplified or constrained analogs. The synthesized derivatives are then tested in various biological assays to determine how the chemical modifications impact their potency, selectivity, and other relevant properties. mdpi.comnih.govslideshare.netresearchgate.net

Biological Activities and Mechanistic Investigations of Isocaespitol

Alpha-Glucosidase Inhibition by Isocaespitol: In Silico and In Vitro Studies

Alpha-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion by breaking down complex sugars into glucose in the small intestine. Inhibiting this enzyme can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. frontiersin.orgnih.gov Studies have explored this compound's potential to inhibit alpha-glucosidase through both computational modeling and laboratory experiments.

Molecular Docking and Binding Affinity Analysis

In silico studies, specifically molecular docking, have been employed to predict the binding interactions and affinity of this compound with alpha-glucosidase. One study utilizing the ArgusLab program predicted that this compound exhibits activity as an alpha-glucosidase inhibitor with a free energy of -8.28388 kcal/mol. researchgate.net This negative binding energy suggests a favorable interaction between this compound and the enzyme's binding site. Molecular docking studies typically analyze the orientation and interactions (such as hydrogen bonds, hydrophobic interactions, and ionic interactions) between a ligand (this compound) and the target protein (alpha-glucosidase) to understand the potential mechanism of inhibition and estimate binding strength. nih.govplos.orgmdpi.com While specific detailed interactions of this compound were not extensively detailed in the provided snippets, the docking score indicates a theoretical potential for inhibition.

Enzymatic Assay Methodologies

In vitro enzymatic assays are essential for experimentally validating the inhibitory activity predicted by in silico methods and quantifying the potency of a compound. A common method for assessing alpha-glucosidase inhibition involves monitoring the enzyme's hydrolysis of a synthetic substrate, such as p-nitrophenyl α-D-glucopyranoside (pNPG), into a detectable product (p-nitrophenol). nih.govresearchgate.netalanrevista.org The increase in absorbance at a specific wavelength (typically 400 or 405 nm) is measured over time in the presence and absence of the potential inhibitor. nih.govresearchgate.netalanrevista.org The reduction in the rate of product formation in the presence of the compound indicates inhibitory activity. The half-maximal inhibitory concentration (IC50) is then determined, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. plos.orgfrontiersin.orgmdpi.com While the provided snippets mention alpha-glucosidase inhibition assays in general and for other compounds, specific in vitro data for this compound's IC50 was not directly available, though its inclusion in discussions alongside active inhibitors suggests it has been considered or tested in such contexts.

Implications for Carbohydrate Metabolism Modulation

The potential of this compound to inhibit alpha-glucosidase suggests it could modulate carbohydrate metabolism. By slowing down the breakdown of complex carbohydrates in the digestive tract, alpha-glucosidase inhibitors can delay the absorption of glucose, thereby reducing the postprandial rise in blood sugar levels. frontiersin.orgnih.gov This mechanism is a therapeutic strategy for managing type 2 diabetes and can contribute to improved glycemic control. frontiersin.orgnih.govnih.gov Studies on other alpha-glucosidase inhibitors like acarbose (B1664774) have shown they can lower postprandial glucose excursions and improve metabolic profiles in type 2 diabetics. nih.gov The potential for this compound to act via this mechanism highlights its relevance in the context of metabolic disorders.

Broader Biological Actions of Related Halogenated Sesquiterpenes (Pre-clinical Models)

This compound belongs to the class of halogenated sesquiterpenes, a group of natural products found in various marine organisms, particularly red algae. mdpi.comresearchgate.netnih.gov These compounds have demonstrated a range of biological activities in pre-clinical models, suggesting potential therapeutic applications beyond carbohydrate metabolism. mdpi.comnih.govresearchgate.net

Cellular and Molecular Mechanisms of Action

Halogenated sesquiterpenes exhibit diverse cellular and molecular mechanisms of action, which contribute to their observed biological effects. Some sesquiterpene lactones, a related class of compounds, are known to alkylate nucleophiles, including enzymes with sulfhydryl groups, which can impact cell proliferation and induce apoptosis in cancer cells. nih.govnih.gov Specific targets like the transcription factor NF-κB have been identified for certain sesquiterpenes, leading to anti-inflammatory effects. nih.govcsic.es In the context of antiparasitic activity, some halogenated sesquiterpenes have been shown to induce oxidative stress, leading to cellular damage. researchgate.net The presence of halogen atoms can significantly influence the bioactivities of natural products, sometimes by facilitating specific reaction mechanisms or affecting potency. nih.gov While the precise mechanisms of this compound itself may require further elucidation, the study of related halogenated sesquiterpenes provides a framework for understanding potential modes of action.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro/Pre-clinical Models)

Several halogenated sesquiterpenes have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines in in vitro and pre-clinical studies. researchgate.netnih.govnih.govresearchgate.netttu.edu For instance, chlorinated guaianolides have shown cytotoxicity against human leukemia and melanoma cell lines, with some compounds exhibiting IC50 values below 10 µM. nih.govcsic.es These effects can involve the induction of apoptosis, characterized by events such as cytochrome c release, caspase activation, and cleavage of poly(ADP-ribose)polymerase. nih.govcsic.es Studies on sesquiterpene lactones have also reported potent cytotoxic effects on human adenocarcinoma cell lines. nih.govnih.govmdpi.com The cytotoxic activity can vary depending on the specific compound and cancer cell line. nih.govcsic.es For example, oculiferane and epi-obtusane, two new halogenated sesquiterpenes from a sea hare, exhibited cytotoxic activity against several human cancer cell lines with IC50 values in the low µg/ml range. ttu.edu This body of research on related compounds suggests that this compound, as a halogenated sesquiterpene, may also possess antiproliferative or cytotoxic properties, warranting further investigation.

Here is an interactive table summarizing some of the data on related halogenated sesquiterpenes and their cytotoxic effects mentioned in the search results:

| Compound Name | Class of Sesquiterpene | Source Organism/Plant | Cancer Cell Line(s) Tested | IC50 (µM) (where available) | Observed Effects | Citation |

| Chlorohyssopifolin A | Chlorinated Guaianolide | Centaurea species | HL-60, U-937, SK-MEL-1 | < 10 µM | Growth inhibition, Apoptosis induction | nih.govcsic.es |

| Chlorohyssopifolin C | Chlorinated Guaianolide | Centaurea species | HL-60, U-937, SK-MEL-1 | < 10 µM | Growth inhibition | nih.govcsic.es |

| Chlorohyssopifolin D | Chlorinated Guaianolide | Centaurea species | HL-60, U-937, SK-MEL-1 | < 10 µM | Growth inhibition, Apoptosis induction | nih.govcsic.es |

| Linichlorin A | Chlorinated Guaianolide | Centaurea species | HL-60, U-937, SK-MEL-1 | < 10 µM | Growth inhibition, Apoptosis induction | nih.govcsic.es |

| Acetoxydihydrodamsin | Sesquiterpene Lactone | Ambrosia artemisiifolia | Colo205, Colo320 | 7.64 (cytotoxic, Colo205), 5.14 (antiproliferative, Colo205), 3.67 (antiproliferative, Colo320) | Cytotoxic, Antiproliferative | nih.govnih.gov |

| 1'-Noraltamisin | Seco-psilostachyinolide | Ambrosia artemisiifolia | Colo320 | 8.78 (antiproliferative) | Antiproliferative | nih.govnih.gov |

| Psilostachyin | Seco-psilostachyinolide | Ambrosia artemisiifolia | Colo320 | 5.29 (antiproliferative) | Antiproliferative | nih.govnih.gov |

| Oculiferane | Halogenated Sesquiterpene | Aplysia oculifera | Several human cancer lines | Low µg/ml range | Cytotoxic | ttu.edu |

| Epi-obtusane | Halogenated Sesquiterpene | Aplysia oculifera | Several human cancer lines | Low µg/ml range | Cytotoxic | ttu.edu |

Antimicrobial Activities: Antibacterial and Antifungal Mechanisms

Halogenated sesquiterpenes, including those isolated from Laurencia species, have demonstrated antibacterial activity. csic.es Studies comparing different series of halogenated terpenes have suggested that sesquiterpene compounds isolated from the genus Laurencia exhibit noticeable antibacterial activity. csic.es The presence of halogen atoms in these molecules is often correlated with their biological activity, including antimicrobial effects. researchgate.net

Marine organisms like the sea hare Aplysia dactylomela, which consume Laurencia algae, accumulate these halogenated metabolites, and these compounds have been reported to display potent antimicrobial and antifungal properties. nih.gov While specific detailed mechanisms of action for the antibacterial and antifungal activities of this compound are not extensively described in the provided sources, general mechanisms by which antimicrobial agents exert their effects include disruption of cell membrane function, inhibition of nucleic acid synthesis, and interference with metabolic pathways. nih.govmnba-journal.comfrontiersin.org The lytic effects observed with some marine natural toxins against cell membranes could represent a potential mechanism for antimicrobial action. unesco.org

Research on related compounds, such as the monoterpene isoespintanol, has shown antifungal activity against Candida tropicalis by damaging the plasma membrane and inducing the production of intracellular reactive oxygen species (iROS), leading to cell death. nih.gov While this mechanism is described for a different compound, it illustrates a potential mode of action for some terpenes.

Anti-inflammatory Properties and Modulatory Pathways

Halogenated metabolites derived from marine sources, including those found in Aplysia dactylomela and originating from its diet of algae like Laurencia, have been reported to possess anti-inflammatory properties. researchgate.netnih.gov

The mechanisms underlying the anti-inflammatory effects of natural products are varied and can involve the modulation of key signaling pathways involved in the inflammatory response. General mechanisms include the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary target for many anti-inflammatory drugs and is involved in the synthesis of pro-inflammatory prostaglandins. openanesthesia.orgnih.govthebeefsite.com Other pathways that are often modulated by anti-inflammatory compounds include the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes, and the Nrf2 pathway, involved in antioxidant and anti-inflammatory responses. nih.govmdpi.com While the provided information confirms the presence of anti-inflammatory properties in halogenated metabolites from the source organisms of this compound, specific details on how this compound itself modulates these or other inflammatory pathways are not explicitly available in the search results.

Antifeedant and Ichthyotoxic Effects in Marine Ecosystems

This compound and other halogenated metabolites from Laurencia species are understood to play a role in the ecological interactions within marine environments. researchgate.netnih.gov These compounds contribute to the defense mechanisms of the organisms that produce or accumulate them. nih.gov

Antifeedant activity, which deters predation by herbivores, is a significant ecological function of these metabolites. researchgate.netnih.gov Halogenated terpenes, including sesquiterpenes, have been recognized for their potential as insect antifeedants. amazon.com.be The mechanism of antifeedant effects can involve interactions with insect neurons and receptors associated with feeding behavior, leading to feeding deterrence or suppression. mdpi.com

Structure Activity Relationship Sar Studies of Isocaespitol and Its Analogs

Principles of Quantitative Structure-Activity Relationships (QSAR) Applied to Isocaespitol

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. By quantifying structural features (molecular descriptors) and correlating them with activity data, QSAR models can predict the activity of new compounds and provide insights into the mechanisms of action. While specific QSAR studies focused solely on this compound were not extensively detailed in the search results, related QSAR studies on marine algal compounds with anticancer activity highlight the general applicability of this approach to this class of natural products. nih.govswmd.co.in These studies demonstrate that molecular descriptors, such as topological descriptors, can play a significant role in explaining the variation in activity among marine algal compounds. nih.gov

Impact of Halogenation Pattern on Biological Activity

Influence of Stereochemistry on Pharmacological Profiles

The stereochemistry, or the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules like this compound and its analogs. Different stereoisomers can interact differently with biological targets, leading to variations in potency, efficacy, and even the type of activity observed. This compound and caespitol (B1253201) are presented as stereoisomers, having the same molecular formula but differing in the spatial arrangement of their atoms, particularly around the halogen-bearing carbons. wikidata.orgplantaedb.complantaedb.com Elatol and obtusol also possess defined stereocenters. nih.govnih.gov The specific configuration at these chiral centers is crucial for determining the precise shape of the molecule and how it fits into the binding site of a receptor or enzyme. While detailed comparative studies on the biological activities of all possible stereoisomers of this compound and its analogs were not found, the explicit reporting of stereochemistry for these compounds in chemical databases underscores its recognized importance in their biological context. nih.govnih.govnih.gov

Computational Approaches in SAR Elucidation (e.g., Molecular Modeling, In Silico Docking)

Computational approaches, such as molecular modeling and in silico docking, are increasingly valuable tools in SAR elucidation for natural products like this compound. These methods allow researchers to predict how a molecule might interact with a biological target at the atomic level. Molecular modeling can be used to determine the lowest energy conformations of a molecule and to understand its physicochemical properties. In silico docking simulates the binding of a ligand (e.g., this compound or an analog) to a receptor protein, predicting the binding pose and estimating the binding affinity. nih.govswmd.co.inunar.ac.idresearchgate.net While specific docking studies focused solely on this compound were not prominently featured, the application of these techniques to other marine natural products, including some with anticancer activity, demonstrates their relevance in understanding the SAR of this class of compounds. nih.govswmd.co.in For instance, docking studies have been used to identify potential inhibitors of protein kinase B (PKBβ) among marine algal compounds. nih.govswmd.co.in These computational methods complement experimental SAR studies by providing mechanistic insights into molecular interactions and guiding the design of new analogs with improved activity.

Ecological and Chemoecological Roles of Isocaespitol

Isocaespitol as a Chemical Defense Metabolite in Marine Algae

This compound is a polyhalogenated sesquiterpene produced by marine red algae, particularly species belonging to the genus Laurencia. mdpi.comufsc.br This compound is a key component of the alga's chemical defense system, which is crucial for survival in competitive marine environments where organisms must contend with predation and competition for resources. mdpi.comresearchgate.net The production of such secondary metabolites is an evolutionary strategy developed by sessile or slow-moving organisms to deter herbivores and other potential threats. mdpi.comnumberanalytics.com

The genus Laurencia is well-known for its capacity to synthesize a diverse array of structurally unique and biologically active halogenated natural products. mdpi.commdpi.com The biosynthesis of these compounds, including this compound, is facilitated by haloperoxidase enzymes, which catalyze the oxidation of halides like bromide and chloride. mdpi.com The presence of halogen atoms in these molecules significantly influences their biological activity, contributing to their efficacy as defensive agents. mdpi.com Research has shown that metabolites from Laurencia species exhibit anti-herbivory activity against various marine grazers, highlighting the ecological significance of compounds like this compound in protecting the algae from consumption. ufsc.bruff.br

Predator-Prey Interactions Mediated by this compound and Analogs

The chemical defenses of Laurencia algae directly influence predator-prey dynamics, most notably in the relationship with sea hares, such as Aplysia dactylomela. mdpi.comdntb.gov.ua Sea hares are gastropod mollusks that are specialist herbivores, selectively feeding on red algae like Laurencia. mdpi.com They have evolved the ability to not only tolerate the defensive chemicals of the algae but also to sequester them for their own defense against predators. mdpi.com

When a sea hare consumes Laurencia, it bioaccumulates the halogenated metabolites, including this compound and its isomers like caespitol (B1253201). mdpi.comuff.br These compounds are then stored in the sea hare's tissues, particularly in the mantle and digestive glands. mdpi.comuff.br This process is not merely passive accumulation; sea hares can also chemically modify the sequestered compounds. For instance, this compound from Laurencia is less cytotoxic than this compound acetate (B1210297), an analog found in Aplysia dactylomela, suggesting a transformation by the sea hare to enhance the defensive properties of the molecule. ub.edu This acquired chemical arsenal (B13267) deters predation on the sea hare, demonstrating a fascinating example of a diet-derived defense mechanism that shapes marine food webs. mdpi.comnumberanalytics.com The interaction illustrates how a prey species (Laurencia)'s defense chemical becomes a predator's (Aplysia) defense, influencing further ecological interactions. github.ioexpii.com

| Compound | Source Organism | Ecological Role | Reference |

|---|---|---|---|

| This compound | Laurencia spp. | Algal chemical defense (anti-herbivory) | mdpi.comufsc.br |

| Caespitol | Laurencia caespitosa, Aplysia dactylomela | Algal chemical defense; Sequestered by sea hare for its own defense | mdpi.com |

| This compound Acetate | Aplysia dactylomela | Sea hare chemical defense (highly cytotoxic) | ub.edu |

| Deodactol | Laurencia caespitosa | Isomer of caespitol and this compound; likely involved in chemical defense | mdpi.com |

Role in Antifouling and Antipathenogenic Strategies in Marine Environments

In addition to deterring macroscopic herbivores, secondary metabolites from Laurencia play a crucial role in microscopic defense, acting as antifouling and antipathogenic agents. mdpi.comub.edu Biofouling—the accumulation of microorganisms, algae, and invertebrates on submerged surfaces—is a major challenge for sessile marine organisms, as it can impede feeding, respiration, and exposure to sunlight. si.edu To combat this, many marine organisms have evolved chemical defenses that inhibit the settlement and growth of fouling organisms. numberanalytics.comsi.edu

Extracts from Laurencia species containing compounds like this compound have demonstrated significant antifouling activity. ufsc.brmdpi.comuff.br These halogenated terpenes can deter the larval settlement of barnacles and mussels and inhibit the growth of bacteria and microalgae that form the initial biofilm layer. si.edu The broad-spectrum activity of these metabolites suggests they serve a "multi-purpose" defensive role, protecting the algae not only from large predators but also from microbial pathogens and epibiotic fouling. researchgate.netub.edu While direct testing of pure this compound for these specific activities is documented within the broader context of Laurencia extracts, its contribution to the observed antifouling and antipathogenic properties is strongly implied by its nature as a major, biologically active secondary metabolite. mdpi.comub.edu

Biogeochemical Cycling of Halogenated Organic Compounds in Marine Ecosystems

The production of this compound and thousands of other halogenated organic compounds (HOCs) by marine organisms is a significant part of the global biogeochemical cycling of halogens, particularly bromine and chlorine. researchgate.netosti.gov For a long time, HOCs in the environment were considered to be primarily of anthropogenic origin. osti.gov However, it is now understood that marine life, from microorganisms to macroalgae, naturally produces vast quantities of these substances. researchgate.netosti.gov

Marine biogeochemical cycles describe the transformation and movement of chemical elements through the marine environment, involving exchanges with the atmosphere, seafloor, and terrestrial runoff. wikipedia.org HOCs produced by organisms like Laurencia are introduced into this cycle. researchgate.net These compounds can be released into the water column during the life and decomposition of the algae. meereisportal.de Some of these naturally derived HOCs are stable enough to resist degradation and can be preserved in marine sediments, contributing to the sequestration of organic carbon. osti.gov The biological processes that form and break down these compounds are crucial drivers of the complex biogeochemical halogen cycle. researchgate.netucpress.edu Therefore, the synthesis of this compound by Laurencia is not just an isolated ecological interaction but a contribution to large-scale elemental cycles that influence marine and even atmospheric chemistry. osti.govmeereisportal.deucpress.edu

Future Research Directions and Translational Perspectives for Isocaespitol

Advanced Analytical Technologies for Trace Analysis and Metabolomics

Advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for the comprehensive study of Isocaespitol. creative-proteomics.comnih.gov These technologies enable the identification and quantification of metabolites in complex biological and environmental samples. creative-proteomics.comnih.govmetabolon.com

Metabolomics, the large-scale study of small molecules, can provide insights into the metabolic pathways this compound affects or is involved in. creative-proteomics.comnih.govevotec.com Untargeted metabolomics, which aims to capture a broad spectrum of metabolites, is valuable for discovering unknown metabolic changes related to this compound's presence or activity. metabolon.comevotec.com Challenges in metabolomics include metabolite identification from complex spectra and processing the vast amount of data generated. creative-proteomics.commetabolon.comevotec.com Strategies like sample fractionation and enrichment techniques can enhance the detection of low-abundance metabolites. creative-proteomics.com Bioinformatics tools are essential for managing and analyzing complex metabolomic datasets to uncover metabolic patterns. metabolon.comevotec.com

Future research should focus on applying these advanced metabolomic approaches to:

Identify and quantify this compound and its derivatives in various biological matrices (e.g., marine organisms, cell cultures).

Elucidate the metabolic fate of this compound in vivo and in vitro.

Discover biomarkers associated with this compound's biological effects.

Analyze the impact of environmental changes on the metabolome of this compound-producing organisms.

The application of isotope-enhanced methods in NMR and MS can further improve the ability to identify low-concentration metabolites and trace metabolic pathways related to this compound. nih.gov

Exploration of Novel Biosynthetic Pathways and Enzymes

Understanding the biosynthetic pathway of this compound is essential for sustainable production and the potential for generating analogs. Biosynthetic pathways involve a series of enzymatic reactions that convert precursor molecules into the final product. zmchdahod.org Enzymes play a critical role in catalyzing these specific steps. nih.govresearchgate.netnih.gov

Research in this area should aim to:

Identify the genes and enzymes involved in the biosynthesis of this compound in Laurencia species.

Elucidate the specific enzymatic steps and intermediates in the pathway.

Investigate the role of halogenase enzymes in incorporating bromine and chlorine atoms into the this compound structure.

Explore the potential for metabolic engineering of host organisms (e.g., bacteria, yeast) to produce this compound or its precursors. nih.gov

Discover novel enzymes with unique catalytic activities that could be utilized in synthetic chemistry or biotechnology. nih.gov

Techniques such as genomics, transcriptomics, and proteomics, combined with biochemical studies, will be instrumental in unraveling the complexities of this compound biosynthesis. biorxiv.org

Design and Synthesis of Novel this compound-Based Scaffolds with Enhanced Bioactivity

The unique chemical scaffold of this compound serves as a promising template for the design and synthesis of novel compounds with potentially enhanced or altered biological activities. researchgate.netchemrxiv.orgmdpi.comspirochem.commdpi.com Medicinal chemistry efforts can focus on creating libraries of this compound analogs by modifying specific parts of the molecule. researchgate.netchemrxiv.orgmdpi.comspirochem.com

Key directions include:

Rational design of this compound analogs based on structure-activity relationship (SAR) studies. nih.gov

Synthesis of novel scaffolds incorporating the key structural features of this compound, particularly the halogenated cyclohexane (B81311) ring and the oxane system.

Exploration of different substituents and their impact on bioactivity, solubility, and stability.

Utilization of computational chemistry and molecular docking to predict the interaction of designed analogs with potential biological targets. researchgate.netmdpi.comresearchgate.net

The goal is to develop compounds with improved potency, selectivity, and pharmacokinetic properties compared to the parent compound. chemrxiv.orgmdpi.com This could lead to the discovery of new therapeutic leads.

In-depth Mechanistic Studies of Biological Activities

While this compound has shown some biological activities, a deeper understanding of the underlying mechanisms is crucial for its translational potential. nih.govmdpi.comresearchgate.net Mechanistic studies aim to identify the specific molecular targets and pathways modulated by this compound. mdpi.comresearchgate.net

Future research should investigate:

Identification of specific protein or enzyme targets that this compound interacts with. mdpi.comresearchgate.net

Elucidation of the downstream signaling pathways affected by this compound binding.

Studies on the cellular responses induced by this compound, such as apoptosis, cell cycle arrest, or enzyme inhibition. mdpi.com

Investigation of the role of the halogen atoms and the sesquiterpene scaffold in the observed biological activities.

Techniques such as cell-based assays, protein binding studies, enzyme activity assays, and gene expression analysis will be vital in these investigations. Understanding the mechanism of action will facilitate the rational design of more effective analogs and help predict potential off-target effects. nih.gov For example, this compound has been identified as a potential inhibitor of alpha-glucosidase through molecular docking simulations, suggesting a possible application in managing blood glucose levels. slideshare.netslideshare.net Further in-depth studies are needed to confirm and understand this inhibitory activity.

Ecological Role Elucidation in a Changing Marine Environment

Marine natural products like this compound often play significant ecological roles in their native environments, such as defense against predation or competition. dntb.gov.ua Understanding these roles is crucial in the context of a changing marine environment. riojournal.comwikipedia.orgeuropa.eufrontiersin.org

Research should focus on:

Investigating the function of this compound in the interaction between Laurencia species and other marine organisms (e.g., herbivores, pathogens, competitors). dntb.gov.ua

Assessing the impact of environmental factors (e.g., temperature, salinity, pollution) on the production of this compound by Laurencia species.

Exploring the potential ecological consequences of changes in this compound production due to environmental stress.

This research can involve field studies, laboratory experiments, and chemical ecology techniques to understand the complex interactions involving this compound in the marine environment. riojournal.comfrontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.